5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolo-thiazole core. This structure is substituted with a 3,4-difluorophenyl group and a 4-methylpiperidinyl moiety at the 5-position, along with a methyl group at the 2-position and a hydroxyl group at the 6-position. The triazolo-thiazole scaffold is known for its pharmacological versatility, often associated with antimicrobial, antifungal, and enzyme-inhibitory activities . The 4-methylpiperidinyl group may influence pharmacokinetics, including blood-brain barrier penetration, compared to related piperazinyl analogs .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFIOOCFRZAMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Similar compounds have been found to inhibit cdk2, which could lead to alterations in cell cycle progression.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in recent literature, focusing on substituent effects, physicochemical properties, and hypothesized pharmacological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Pharmacological Target/Activity |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 3,4-Difluorophenyl, 4-methylpiperidinyl | ~448.4 (calculated) | Hypothesized antifungal/antimicrobial |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenylpiperazinyl | ~585.0 | Undisclosed (structural analog) |
| 3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | 4-Pyridinyl, 5-nitro-2-furanyl | ~342.3 | Antibacterial (screened) |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenylpyrazole, variable R-groups | ~400–450 (estimated) | Antifungal (14-α-demethylase inhibition) |
Key Observations
Core Structure Variations :
- The target compound’s triazolo-thiazole core differs from triazolo-thiadiazole analogs (e.g., compounds in ) by the absence of a sulfur atom in the adjacent ring. This may reduce polarizability and alter binding to hydrophobic enzyme pockets.
Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-ethoxy-3-methoxyphenyl group in , which has electron-donating methoxy/ethoxy substituents. Fluorine’s electronegativity may also improve affinity for cytochrome P450 targets, such as lanosterol 14-α-demethylase . Piperidine vs. Piperazine: The 4-methylpiperidinyl group in the target compound may confer better CNS penetration than the piperazinyl group in , as piperazines are more polar and prone to efflux mechanisms.
Pharmacological Implications: Antifungal Potential: The triazolo-thiazole/thiadiazole scaffold is associated with lanosterol demethylase inhibition (e.g., ). The target compound’s difluorophenyl group could mimic the nitro group in , enhancing interactions with fungal enzyme active sites. Antibacterial Activity: While the compound in demonstrated antibacterial properties, the target compound’s bulky 4-methylpiperidinyl group might limit penetration into bacterial cell walls compared to smaller substituents like pyridinyl.
Physicochemical Properties
- Lipophilicity : The 3,4-difluorophenyl and 4-methylpiperidinyl groups increase logP (estimated ~2.8) compared to the more polar 4-ethoxy-3-methoxyphenyl analog (logP ~2.2), suggesting better membrane permeability .
- Solubility: The hydroxyl group at the 6-position may improve aqueous solubility relative to non-hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
